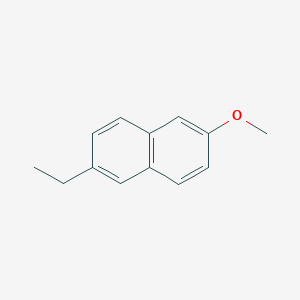
1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-4-ol is a heterocyclic compound that contains a pyrazole ring substituted with a phenyl group and a trifluoromethyl group. This compound is of significant interest in medicinal and pharmaceutical chemistry due to its unique structural features and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-ol typically involves the reaction of 5-chloro-1-phenyl-3-trifluoromethylpyrazole-4-carbaldehyde with various terminal alkynes in the presence of tert-butylamine under Sonogashira-type cross-coupling conditions. This one-pot multicomponent procedure is often microwave-assisted to enhance the reaction efficiency .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the use of microwave-assisted reactions and multicomponent procedures suggests that scalable and efficient synthetic routes are feasible for large-scale production .
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: The trifluoromethyl and phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include silver triflate for cyclization reactions and tert-butylamine for cross-coupling reactions. Microwave-assisted conditions are often employed to enhance reaction rates and yields .
Major Products Formed
Major products formed from these reactions include various substituted pyrazoles and pyrazolo[4,3-c]pyridines, which are of interest for their potential biological activities .
Scientific Research Applications
1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-4-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antifungal and antimicrobial activities.
Medicine: Explored for its potential as a pharmaceutical agent due to its unique structural features and biological activities.
Industry: Utilized in the development of materials for photovoltaic and electroluminescent applications
Mechanism of Action
The mechanism of action of 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s binding affinity to target proteins, potentially leading to increased biological activity. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other trifluoromethyl-substituted pyrazoles and pyrazolo[4,3-c]pyridines. These compounds share structural similarities but may differ in their biological activities and applications .
Uniqueness
1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-4-ol is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The presence of both a phenyl group and a trifluoromethyl group on the pyrazole ring enhances its potential as a versatile building block in medicinal chemistry .
Properties
IUPAC Name |
1-phenyl-3-(trifluoromethyl)pyrazol-4-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2O/c11-10(12,13)9-8(16)6-15(14-9)7-4-2-1-3-5-7/h1-6,16H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHCWJNLQJDKCMO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00357243 |
Source


|
| Record name | 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00357243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119868-24-5 |
Source


|
| Record name | 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00357243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl (4R)-4-[(3R,5R,6R,7S,8S,9S,10R,13R,14S,17R)-6-bromo-3-ethoxycarbonyloxy-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B44186.png)
![(3alpha,5beta)-3-[(Ethoxycarbonyl)oxy]-7-oxo-cholan-24-oic Acid Methyl Ester](/img/structure/B44190.png)



![Spiro[2H-indole-2,3'-[3H]naphth[2,1-b][1,4]oxazine], 1,3-dihydro-1,3,3-trimethyl-6'-(1-piperidinyl)-](/img/structure/B44198.png)







